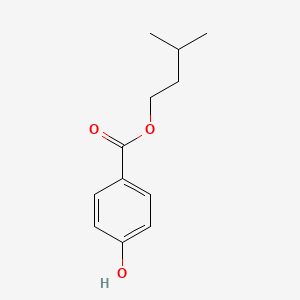

Isopentyl 4-hydroxybenzoate

Cat. No. B1360076

Key on ui cas rn:

6521-30-8

M. Wt: 208.25 g/mol

InChI Key: KSHVDKDQYBNSAN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06432993B1

Procedure details

Into 5 μl of a solution of the test compound in dimethylsulfoxide, 750 μl of a 1/15M phosphate buffer (pH 7.4) which was prepared by dissolving a wrapper of phosphate buffer powder (Yatron) in 10 ml of water, 40 μl of a 30 mM aqueous calcium chloride solution, 50 μl of a 20 mM aqueous GSH (glutathione, reduced form) solution, 50 μl of a 40 mM aqueous ATP (adenosine-5-triphosphate) solution and 100 μl of guinea pig polymorphonuclear leukocyte enzyme were added, followed by stirring at 25° C. for 5 minutes. To initiate the reaction, 5 μl of arachidic acid (10 mg/ml ethanol) were added to said mixture and the mixture was stirred at 25° C. for 5 minutes. 50 μl of 2N hydrochloric acid were added to the reaction mixture to terminate the reaction. 2.0 ml of ethyl acetate containing an internal standard substance (internal standard substance: 2 μg/ml of isoamyl paraben) were then added to the reaction mixture. The resulting mixture was extracted for 1 minute by a mixer, followed by centrifugal separation at 3000 rpm for 5 minutes. The ethyl acetate layer was separated, evaporated to dryness under reduced pressure and then dissolved in 200 μl of acetonitrile. By high-performance liquid chromatography, the amount of 5-HETE formed was determined. From the determination of 5-HETE of the control without the test compounds and that of the test compounds, an inhibition rate (%) was found and the 50% inhibition concentration of the test compounds against 5-lipoxygenase was determined. The results are shown in Table 12.

[Compound]

Name

solution

Quantity

5 μL

Type

reactant

Reaction Step Two

Name

calcium chloride

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

[Compound]

Name

ATP

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[C:6]([OH:27])(=[O:26])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].Cl.C([O:34]C(C1C=CC(O)=CC=1)=O)CC(C)C>CS(C)=O.O.[Cl-].[Ca+2].[Cl-].C([C@H](N)C(O)=O)CC(N[C@H](C(NCC(O)=O)=O)CS)=O.C(OCC)(=O)C>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[CH3:25][CH2:24][CH2:23][CH2:22][CH2:21][CH:20]=[CH:19][CH2:18][CH:17]=[CH:16][CH2:15][CH:14]=[CH:13][CH:12]=[CH:11][CH:10]([OH:34])[CH2:9][CH2:8][CH2:7][C:6]([OH:27])=[O:26] |f:6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(C)C)OC(=O)C1=CC=C(O)C=C1

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

5 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

calcium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

|

[Compound]

|

Name

|

ATP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

5 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCCCC)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

50 μL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring at 25° C. for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at 25° C. for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to terminate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted for 1 minute by a mixer

|

|

Duration

|

1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by centrifugal separation at 3000 rpm for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethyl acetate layer was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 200 μl of acetonitrile

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 750 μL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY | ||

| AMOUNT: PH |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06432993B1

Procedure details

Into 5 μl of a solution of the test compound in dimethylsulfoxide, 750 μl of a 1/15M phosphate buffer (pH 7.4) which was prepared by dissolving a wrapper of phosphate buffer powder (Yatron) in 10 ml of water, 40 μl of a 30 mM aqueous calcium chloride solution, 50 μl of a 20 mM aqueous GSH (glutathione, reduced form) solution, 50 μl of a 40 mM aqueous ATP (adenosine-5-triphosphate) solution and 100 μl of guinea pig polymorphonuclear leukocyte enzyme were added, followed by stirring at 25° C. for 5 minutes. To initiate the reaction, 5 μl of arachidic acid (10 mg/ml ethanol) were added to said mixture and the mixture was stirred at 25° C. for 5 minutes. 50 μl of 2N hydrochloric acid were added to the reaction mixture to terminate the reaction. 2.0 ml of ethyl acetate containing an internal standard substance (internal standard substance: 2 μg/ml of isoamyl paraben) were then added to the reaction mixture. The resulting mixture was extracted for 1 minute by a mixer, followed by centrifugal separation at 3000 rpm for 5 minutes. The ethyl acetate layer was separated, evaporated to dryness under reduced pressure and then dissolved in 200 μl of acetonitrile. By high-performance liquid chromatography, the amount of 5-HETE formed was determined. From the determination of 5-HETE of the control without the test compounds and that of the test compounds, an inhibition rate (%) was found and the 50% inhibition concentration of the test compounds against 5-lipoxygenase was determined. The results are shown in Table 12.

[Compound]

Name

solution

Quantity

5 μL

Type

reactant

Reaction Step Two

Name

calcium chloride

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

[Compound]

Name

ATP

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[C:6]([OH:27])(=[O:26])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].Cl.C([O:34]C(C1C=CC(O)=CC=1)=O)CC(C)C>CS(C)=O.O.[Cl-].[Ca+2].[Cl-].C([C@H](N)C(O)=O)CC(N[C@H](C(NCC(O)=O)=O)CS)=O.C(OCC)(=O)C>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[CH3:25][CH2:24][CH2:23][CH2:22][CH2:21][CH:20]=[CH:19][CH2:18][CH:17]=[CH:16][CH2:15][CH:14]=[CH:13][CH:12]=[CH:11][CH:10]([OH:34])[CH2:9][CH2:8][CH2:7][C:6]([OH:27])=[O:26] |f:6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(C)C)OC(=O)C1=CC=C(O)C=C1

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

5 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

calcium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

|

[Compound]

|

Name

|

ATP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

5 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCCCC)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

50 μL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring at 25° C. for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at 25° C. for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to terminate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted for 1 minute by a mixer

|

|

Duration

|

1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by centrifugal separation at 3000 rpm for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethyl acetate layer was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 200 μl of acetonitrile

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 750 μL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY | ||

| AMOUNT: PH |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06432993B1

Procedure details

Into 5 μl of a solution of the test compound in dimethylsulfoxide, 750 μl of a 1/15M phosphate buffer (pH 7.4) which was prepared by dissolving a wrapper of phosphate buffer powder (Yatron) in 10 ml of water, 40 μl of a 30 mM aqueous calcium chloride solution, 50 μl of a 20 mM aqueous GSH (glutathione, reduced form) solution, 50 μl of a 40 mM aqueous ATP (adenosine-5-triphosphate) solution and 100 μl of guinea pig polymorphonuclear leukocyte enzyme were added, followed by stirring at 25° C. for 5 minutes. To initiate the reaction, 5 μl of arachidic acid (10 mg/ml ethanol) were added to said mixture and the mixture was stirred at 25° C. for 5 minutes. 50 μl of 2N hydrochloric acid were added to the reaction mixture to terminate the reaction. 2.0 ml of ethyl acetate containing an internal standard substance (internal standard substance: 2 μg/ml of isoamyl paraben) were then added to the reaction mixture. The resulting mixture was extracted for 1 minute by a mixer, followed by centrifugal separation at 3000 rpm for 5 minutes. The ethyl acetate layer was separated, evaporated to dryness under reduced pressure and then dissolved in 200 μl of acetonitrile. By high-performance liquid chromatography, the amount of 5-HETE formed was determined. From the determination of 5-HETE of the control without the test compounds and that of the test compounds, an inhibition rate (%) was found and the 50% inhibition concentration of the test compounds against 5-lipoxygenase was determined. The results are shown in Table 12.

[Compound]

Name

solution

Quantity

5 μL

Type

reactant

Reaction Step Two

Name

calcium chloride

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

[Compound]

Name

ATP

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[C:6]([OH:27])(=[O:26])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].Cl.C([O:34]C(C1C=CC(O)=CC=1)=O)CC(C)C>CS(C)=O.O.[Cl-].[Ca+2].[Cl-].C([C@H](N)C(O)=O)CC(N[C@H](C(NCC(O)=O)=O)CS)=O.C(OCC)(=O)C>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[CH3:25][CH2:24][CH2:23][CH2:22][CH2:21][CH:20]=[CH:19][CH2:18][CH:17]=[CH:16][CH2:15][CH:14]=[CH:13][CH:12]=[CH:11][CH:10]([OH:34])[CH2:9][CH2:8][CH2:7][C:6]([OH:27])=[O:26] |f:6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(C)C)OC(=O)C1=CC=C(O)C=C1

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

5 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

calcium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Ca+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

|

[Compound]

|

Name

|

ATP

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

5 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCCCC)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

50 μL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring at 25° C. for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at 25° C. for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to terminate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted for 1 minute by a mixer

|

|

Duration

|

1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by centrifugal separation at 3000 rpm for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethyl acetate layer was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 200 μl of acetonitrile

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 750 μL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY | ||

| AMOUNT: PH |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |